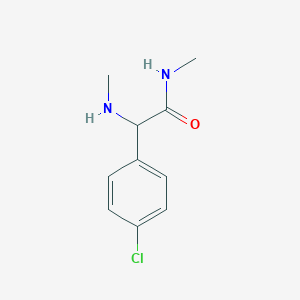

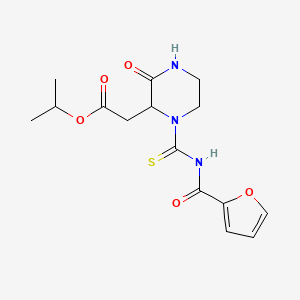

![molecular formula C28H23N3O4S2 B2514487 Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate CAS No. 866016-46-8](/img/structure/B2514487.png)

Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate" is a complex organic molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by their heterocyclic structures, which include various ring systems such as pyrimidines, pyrans, and thiophenes. The compound is likely to have a variety of biological activities, given the presence of multiple functional groups that are known to interact with biological systems.

Synthesis Analysis

The synthesis of related heterocyclic systems often involves the use of reagents such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl analog . These reagents are used to prepare N3-protected amino pyrimidinones and other heterocyclic compounds. Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate is used to synthesize fused pyranones and pyrimidinones . The synthesis of the compound would likely involve similar strategies, utilizing acylamino and aminopropenoate derivatives as key intermediates.

Molecular Structure Analysis

The molecular structure of the compound would be expected to include a benzothieno[3,2-d]pyrimidin-2-yl core, substituted with various groups. The presence of a thioacetyl group suggests the incorporation of sulfur, which could have implications for the compound's electronic and steric properties. The phenylethyl group would add to the compound's hydrophobic character and could influence its binding to biological targets.

Chemical Reactions Analysis

Compounds similar to the one described are known to undergo various chemical reactions. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate can be used to prepare trisubstituted pyrroles and fused pyranones . Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are versatile reagents for the preparation of polyfunctional heterocyclic systems . These reactions typically involve nucleophilic addition or cyclization steps, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of an ester group suggests it would have some solubility in organic solvents, while the heterocyclic and aromatic components could contribute to its stability and potential for π-π interactions. The compound's reactivity would be influenced by the presence of acylamino and thioacetyl groups, which could participate in nucleophilic substitution reactions. The antimicrobial activity of related compounds has been studied, indicating potential biological applications .

Scientific Research Applications

Heterocyclic System Synthesis

"Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate" and its derivatives have been prepared and used as reagents for the preparation of various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating their utility in synthesizing complex heterocycles (Selič et al., 1997). Similarly, the synthesis of derivatives containing the [1]Benzothieno[3, 2-d]pyrimidin-4-one system tested as COX-1 and COX-2 inhibitors in human whole blood (HWB) ex vivo shows the potential for developing new pharmaceutical agents (Santagati et al., 2003).

Anti-inflammatory and Biological Activities

A study on the synthesis, reactions, and anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon indicates the potential of these compounds as anti-inflammatory agents, comparable to Prednisolone® (Amr et al., 2007). Furthermore, the synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives shows promising biological activities, including anti-inflammatory, CNS depressant, and antimicrobial effects (Ashalatha et al., 2007).

Aldose Reductase Inhibitors

The syntheses of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids and their evaluation as aldose reductase inhibitors highlight the therapeutic potential of these compounds in managing complications associated with diabetes (Ogawva et al., 1993).

properties

IUPAC Name |

methyl 2-[[2-[[4-oxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O4S2/c1-35-27(34)19-11-5-7-13-21(19)29-23(32)17-36-28-30-24-20-12-6-8-14-22(20)37-25(24)26(33)31(28)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIBZRYJOXWTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)